molecular formula C18H23FN2O2S2 B2807887 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 946304-95-6

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No. B2807887
CAS RN: 946304-95-6
M. Wt: 382.51
InChI Key: DNOVAOLGIBBPAS-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluorobenzenesulfonamide, also known as compound 1, is a small molecule drug candidate that has shown potential in scientific research applications. It belongs to the class of sulfonamide compounds and has a molecular weight of 412.55 g/mol.

Scientific Research Applications

Synthesis and Mechanistic Insights

A study highlighted the use of N-fluorobenzenesulfonimide (NFSI) as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, leading to azepino[4,5-b]indole derivatives. The research thoroughly examined substrate tolerances and proposed a plausible mechanism, supported by density functional theory (DFT) calculations, providing an efficient method for synthesizing azepino[4,5-b]indole derivatives (Pang et al., 2019).

Cyclization of Unsaturated Compounds

Another study focused on the electrophilic intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, leading to the formation of various derivatives through the action of polyphosphoric acid and chlorosulfanylarenes. This research contributed to the understanding of cyclization reactions involving thiophene derivatives, providing insights into their potential applications in synthesizing heterocyclic compounds (Danilyuk et al., 2016).

Biochemical Studies

The synthesis of a new bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was achieved in two steps from 2-amino-2-ethyl-1,3-propanediol. This research laid the groundwork for further biochemical studies and applications by establishing the chemical structures of the products based on 1D and 2D NMR, IR spectroscopy, and elemental analysis (Hajib et al., 2022).

Molecular Docking and Antitubercular Potential

A study on N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide revealed its potential as an antitubercular agent. Molecular docking against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its inhibitory action, suggesting a new avenue for antitubercular drug development (Purushotham & Poojary, 2018).

Structural Studies and Material Applications

The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, highlighting the significance of substituted thiophenes in material science and pharmaceuticals. This research provided valuable data on the structural aspects of thiophene derivatives, which are crucial for their diverse applications in organic electronics and drug design (Nagaraju et al., 2018).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S2/c19-16-5-7-17(8-6-16)25(22,23)20-13-18(15-9-12-24-14-15)21-10-3-1-2-4-11-21/h5-9,12,14,18,20H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVAOLGIBBPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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